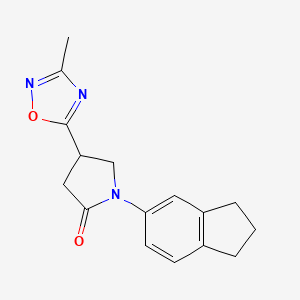
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as 1-Indenyl-4-oxadiazolylpyrrolidin-2-one (IOP), is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. IOP has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action, as well as its potential applications in the fields of medicine, biochemistry, and pharmacology.
Wirkmechanismus
IOP has been found to have a wide range of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cytochrome P450, as well as an inhibitor of the enzyme P450. IOP has also been found to act as an anti-inflammatory and anti-bacterial agent.
Biochemical and Physiological Effects
IOP has been found to have a wide range of biochemical and physiological effects. In addition to acting as an inhibitor of the enzyme cytochrome P450, IOP has been found to act as an anti-inflammatory and anti-bacterial agent. IOP has also been found to act as a potential inhibitor of the enzyme P450, as well as a potential inhibitor of the enzyme P450.
Vorteile Und Einschränkungen Für Laborexperimente
The use of IOP in laboratory experiments has several advantages and limitations. One advantage is that IOP can be synthesized in a laboratory setting using a variety of methods, making it a convenient and cost-effective option for laboratory experiments. Additionally, IOP has been found to have a wide range of biochemical and physiological effects, making it an ideal compound for studying the mechanism of action and potential applications of IOP. However, there are also some limitations to using IOP in laboratory experiments. For example, IOP has been found to have a relatively short half-life, making it difficult to study its long-term effects in laboratory experiments. Additionally, IOP has been found to be toxic at high concentrations, making it necessary to use low concentrations when conducting laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. These include further research into its potential applications in the fields of medicine, biochemistry, and pharmacology, as well as its potential use as an enzyme inhibitor and anti-cancer agent. Additionally, further research into the mechanism of action and potential side effects of IOP could be beneficial. Finally, further research into the synthesis of IOP and the development of more efficient methods of synthesis could be beneficial.
Synthesemethoden
IOP can be synthesized by a variety of methods, including the reaction of indanone and ethyl 3-methyl-1,2,4-oxadiazol-5-yl acetate, or the reaction of 4-oxadiazol-5-yl pyrrolidin-2-one with indanone. The synthesis of IOP is a multi-step process that involves a number of reactions and purification steps.
Wissenschaftliche Forschungsanwendungen
IOP has been studied for its potential applications in a variety of scientific fields, including medicine, biochemistry, and pharmacology. In medicine, IOP has been studied for its potential use in the treatment of cancer, as well as its potential anti-inflammatory and anti-bacterial properties. In biochemistry, IOP has been studied for its potential use in enzyme inhibitors and as a potential inhibitor of the enzyme P450. In pharmacology, IOP has been studied for its potential use as an anti-cancer agent and as a potential inhibitor of the enzyme cytochrome P450.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-17-16(21-18-10)13-8-15(20)19(9-13)14-6-5-11-3-2-4-12(11)7-14/h5-7,13H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPMAYZOWOQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B6578751.png)
![3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea](/img/structure/B6578758.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6578762.png)


![2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578796.png)
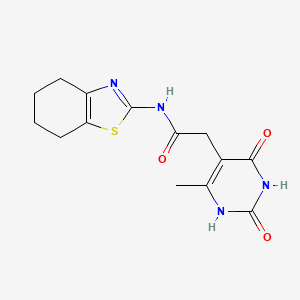
![1-benzyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578825.png)
![1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578827.png)
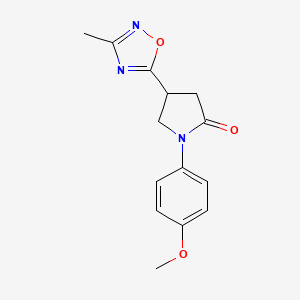
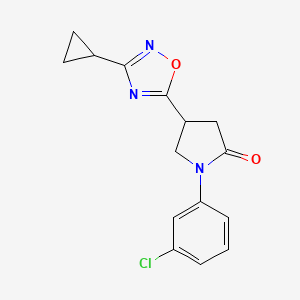
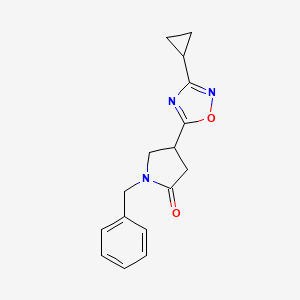
![1-[(3-methylphenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578858.png)
![1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578865.png)